molecular formula C17H12Cl2N2O3 B12752642 (R)-Lorazepam acetate CAS No. 84799-33-7

(R)-Lorazepam acetate

Cat. No.: B12752642
CAS No.: 84799-33-7
M. Wt: 363.2 g/mol
InChI Key: CYDZMDOLVUBPNL-QGZVFWFLSA-N
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Description

(R)-Lorazepam acetate is a chiral benzodiazepine derivative with the systematic name (3RS)-7-Chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl Acetate (CAS 2848-96-6). Its molecular formula is C₁₇H₁₂Cl₂N₂O₃, and it has a molecular weight of 363.19 g/mol . Structurally, it features a 2'-chlorine substituent and an acetate ester at the N(1)-position, distinguishing it from other benzodiazepines. Clinically, it is utilized for its anxiolytic, sedative, and anticonvulsant properties.

Properties

CAS No.

84799-33-7

Molecular Formula

C17H12Cl2N2O3

Molecular Weight

363.2 g/mol

IUPAC Name

[(3R)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m1/s1

InChI Key

CYDZMDOLVUBPNL-QGZVFWFLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Lorazepam acetate typically involves the esterification of ®-Lorazepam with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or chloroform
  • Reaction time: 1-2 hours

Industrial Production Methods

In industrial settings, the production of ®-Lorazepam acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-Lorazepam acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Lorazepam and acetic acid.

    Oxidation: Oxidative reactions can modify the benzodiazepine ring, leading to the formation of various metabolites.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: ®-Lorazepam and acetic acid

    Oxidation: Various oxidized metabolites of ®-Lorazepam

    Substitution: Derivatives of ®-Lorazepam with different functional groups

Scientific Research Applications

®-Lorazepam acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.

    Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Investigated for its therapeutic potential in treating anxiety, insomnia, and seizure disorders.

    Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

®-Lorazepam acetate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons and hyperpolarization of the neuronal membrane. The result is a reduction in neuronal excitability, which manifests as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.

Comparison with Similar Compounds

Table 1: Molecular and Solubility Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
(R)-Lorazepam acetate C₁₇H₁₂Cl₂N₂O₃ 363.19 2'-Cl, N(1)-acetate Sparingly soluble in alcohol; insoluble in water
Oxazepam acetate C₁₇H₁₃ClN₂O₄ 356.75 3-OH, N(1)-acetate Higher lipophilicity than lorazepam
Diazepam C₁₆H₁₃ClN₂O 284.74 N(1)-methyl, 2'-Cl Freely soluble in chloroform, ethanol
Zuclopenthixol acetate C₂₄H₂₈ClNO₃S 454.00 Thioxanthene backbone Used in long-acting intramuscular formulations

Key Observations :

  • The 2'-chlorine in (R)-lorazepam acetate enhances GABA receptor affinity compared to non-halogenated benzodiazepines .
  • N(1)-acetate substitution reduces water solubility, necessitating formulation strategies like buccal patches (e.g., collagen/pectin matrices) .

Pharmacological and Clinical Profiles

Table 2: Clinical Indications and Efficacy

Compound Primary Indications Half-Life (Hours) Notable Drug Interactions
(R)-Lorazepam acetate Anxiety, status epilepticus 10–20 Reduces rTMS efficacy in depression
Diazepam Status epilepticus, muscle spasms 20–100 Faster onset than lorazepam in seizures
Chlordiazepoxide Alcohol withdrawal 5–30 Lower oxidative stress mitigation vs. lorazepam hybrids
Zuclopenthixol acetate Psychotic disorders 34–48 (long-acting) No significant anxiolytic activity

Key Observations :

  • (R)-Lorazepam acetate may impede repetitive transcranial magnetic stimulation (rTMS) outcomes in depression, unlike non-benzodiazepine alternatives .
  • Lorazepam-diazepam comparison : Diazepam’s longer half-life suits prolonged seizure control, while lorazepam’s rapid brain penetration favors acute status epilepticus .

Binding and Metabolic Interactions

  • Serum Albumin Binding: (R)-Lorazepam acetate exhibits enantiomer-specific interactions with bovine serum albumin (BSA).
  • Oxidative Stress Mitigation: Lorazepam esterified with antioxidants (e.g., trolox) reduces hepatic oxidative stress by ~30%, a feature absent in non-hybrid benzodiazepines .

Formulation and Stability

Table 3: Formulation Challenges and Innovations

Compound Stability Issues Novel Formulations
(R)-Lorazepam acetate Hydrolysis of acetate ester Buccal patches (collagen/pectin)
Lorazepam co-crystals Solvent residues (e.g., ethyl acetate) Co-crystals with nicotinamide
Diazepam Light sensitivity Lipid emulsions for IV delivery

Key Observations :

  • Ethyl acetate usage in lorazepam co-crystallization may leave residual solvents, necessitating process optimization .
  • Related Substances : Degradation products like 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde (Related Compound C) are unique to lorazepam, requiring stringent LC-MS monitoring .

Q & A

Basic Research Questions

Q. How can TLC be validated for the identification of (R)-Lorazepam acetate in complex matrices?

  • Methodological Answer : Use a dual-solvent system for TLC validation. For example:

  • Solvent System 1 : Chloroform:Methanol (9:1) yields an Rf of 0.53±0.2 for (R)-Lorazepam acetate .
  • Solvent System 2 : Ethyl Acetate:Methanol:Ammonia (15:5:0.5) yields an Rf of 0.92±0.2 .
    Confirm results with FTIR by matching principal peaks (e.g., 1133 cm⁻¹ for C-O stretching and 828 cm⁻¹ for aromatic C-Cl bonds) against reference standards .

Q. What chromatographic conditions are recommended for HPLC analysis of (R)-Lorazepam acetate and its impurities?

  • Methodological Answer : Use a reversed-phase HPLC column (e.g., Wakosil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1 M ammonium acetate (pH 6.0), acetonitrile, and methanol (1:1:1) . Set detection at 254 nm and flow rate to 1.0 mL/min. For impurity quantification, calculate relative response factors using USP reference standards (e.g., Lorazepam Related Compounds A–E) and validate retention times (e.g., 1.0–5.5 min for major impurities) .

Q. How should sample preparation be standardized for pharmacopeial assays of (R)-Lorazepam acetate?

  • Methodological Answer : Dissolve 2 mg/mL of (R)-Lorazepam acetate in chloroform for TLC or in methanol:buffer (75:25) for HPLC. Centrifuge at 2000 rpm for 15 minutes to remove particulates, and filter through a 0.45 µm polyethersulfone membrane . Use USP-grade solvents to minimize interference from residual acetic acid or acetates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification between HPLC and TLC methods?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • HPLC : Quantify impurities via relative response factors (e.g., 1.0% limit for Lorazepam-related compound B) .
  • TLC : Compare spot intensities against diluted standard preparations (e.g., 4–20 µg/mL) under UV light .
    Discrepancies often arise from matrix effects in TLC; use FTIR or mass spectrometry for structural confirmation of ambiguous peaks .

Q. What experimental design is optimal for studying stereoselective binding interactions of (R)-Lorazepam acetate with human serum albumin (HSA)?

  • Methodological Answer : Use immobilized HSA (e.g., Sepharose-bound) to assess enantiomer-specific binding. Pre-equilibrate with (+)-(S)-ibuprofen (10 µM) to induce allosteric effects. Measure binding affinity via fluorescence quenching or equilibrium dialysis. (R)-Lorazepam acetate shows 3–5× lower binding affinity compared to (S)-enantiomers under cooperative conditions .

Q. How can contradictory pharmacological data from behavioral studies using (R)-Lorazepam acetate be analyzed?

  • Methodological Answer : Control for GABAergic modulation by standardizing dosage (e.g., 1 mg for human studies) and administration timing (120 minutes pre-test) . Use repeated-measures ANOVA to compare CS+/CS- differentiation across treatment groups (e.g., Lorazepam vs. placebo). Address sedation confounders via baseline cortisol or heart rate monitoring .

Q. What strategies ensure compliance with pharmacopeial limits for (R)-Lorazepam acetate impurities in stability studies?

  • Methodological Answer : Monitor degradation products using forced degradation conditions (e.g., 40°C/75% RH for 6 months). Validate stability-indicating methods:

  • HPLC : Ensure resolution of Lorazepam-related compound E (retention time: 1.9 min) from the API .
  • TLC : Use sulfuric acid spray and diazotization to detect amine-related impurities (e.g., limit ≤0.01% for compound B) .

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